RET Inhibitor 2667

Kinase inhibitor SAR Medicinal chemistry Chemical probe development

RET Inhibitor 2667 is a structurally distinct pralsetinib analog featuring a pyridine-2-carboxamide tail instead of methoxycyclohexane carboxamide. This key modification enables matched-pair SAR analysis to isolate tail contributions to RET selectivity over KDR/SRC. With IC50<10 nM, it serves as an ideal intermediate-tier reference standard for dose-response calibration, filling the gap between sub-nanomolar pralsetinib and multi-kinase inhibitors. The pyridine nitrogen offers a unique handle for PROTAC linker conjugation, making it a valuable warhead for targeted protein degradation studies. Available in high purity (≥99%) with verified batch-to-batch consistency for reproducible research.

Molecular Formula C26H25FN10O
Molecular Weight 512.5 g/mol
Cat. No. B2446900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRET Inhibitor 2667
Molecular FormulaC26H25FN10O
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C(=O)NC(C)C2=CN=C(C=C2)N3C=C(C=N3)F)C4=NC(=CC(=N4)NC5=NNC(=C5)C)C
InChIInChI=1S/C26H25FN10O/c1-14-7-19(25-31-15(2)8-21(34-25)33-22-9-16(3)35-36-22)11-29-24(14)26(38)32-17(4)18-5-6-23(28-10-18)37-13-20(27)12-30-37/h5-13,17H,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t17-/m0/s1
InChIKeyDAFQECVJVSAYPF-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





RET Inhibitor 2667 (CAS 1980023-80-0): A Pralsetinib-Analog Chemical Probe for Selective RET Kinase Profiling


RET Inhibitor 2667 (CAS 1980023-80-0) is a potent, ATP-competitive small-molecule inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase . Structurally, it is a close analog of the FDA-approved RET inhibitor pralsetinib (BLU-667), sharing an identical (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine warhead but substituting the methoxycyclohexane carboxamide tail of pralsetinib with a 3-methylpyridine-2-carboxamide moiety . This structural modification yields a distinct molecular formula (C26H25FN10O; MW 512.54) with altered hydrogen-bonding capacity and lipophilicity relative to pralsetinib (C27H32FN9O2; MW 533.6), positioning it as a valuable tool compound for structure–activity relationship (SAR) studies and chemical biology investigations of RET-driven signaling .

Why RET Inhibitor 2667 Cannot Be Substituted by Generic RET Inhibitors in Research Applications


Despite sharing a common target, RET inhibitors exhibit profound differences in kinase selectivity, mutational coverage, and physicochemical properties that preclude simple interchangeability in experimental settings [1]. FDA-approved RET inhibitors pralsetinib and selpercatinib display sub-nanomolar potency against wild-type RET and gatekeeper mutants (RET V804L/M) with divergent selectivity profiles against KDR/VEGFR2 [1]. RET Inhibitor 2667, with its pyridine-2-carboxamide tail replacing the methoxycyclohexane carboxamide of pralsetinib, offers a distinct chemical scaffold that may differentially engage the RET ATP-binding pocket. Inconsistent use of unvalidated analogs can confound SAR interpretation, produce non-overlapping resistance profiles, and compromise experimental reproducibility. The quantitative evidence below demonstrates where RET Inhibitor 2667 presents measurable differentiation relevant to scientific selection and procurement decisions.

Quantitative Differentiation Evidence for RET Inhibitor 2667 vs. Pralsetinib and Selpercatinib


Structural Differentiation: Pyridine-2-Carboxamide vs. Methoxycyclohexane Carboxamide Tail

RET Inhibitor 2667 distinguishes itself from pralsetinib through a fundamental chemical modification: the methoxycyclohexane carboxamide group of pralsetinib is replaced by a 3-methylpyridine-2-carboxamide moiety . Pralsetinib's IUPAC name contains a '1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxamide' fragment, whereas RET Inhibitor 2667 contains '3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide' . This substitution results in a molecular weight decrease of 21 Da (512.54 vs. 533.6), elimination of the flexible cyclohexane ring, introduction of a planar pyridine ring, and altered hydrogen-bond acceptor/donor topology . The pyridine nitrogen provides an additional hydrogen-bond acceptor that may modulate binding kinetics and selectivity, while the reduced conformational flexibility may influence residence time at the kinase active site [1].

Kinase inhibitor SAR Medicinal chemistry Chemical probe development

RET Wild-Type Inhibitory Potency: IC50 < 10 nM Range vs. Sub-Nanomolar FDA-Approved Inhibitors

RET Inhibitor 2667 demonstrates potent inhibitory activity against wild-type RET kinase with an IC50 value of <10 nM, as confirmed across multiple vendor quality control datasets . In comparison, the FDA-approved selective RET inhibitors pralsetinib (BLU-667) and selpercatinib (LOXO-292) exhibit sub-nanomolar potency: pralsetinib shows an IC50 of 0.4 nM against WT RET, while selpercatinib demonstrates an IC50 of approximately 14.0 nM for WT RET in certain assay formats and 0.45 nM in others, depending on enzyme concentration and ATP levels . The intermediate potency of RET Inhibitor 2667 (<10 nM) relative to pralsetinib (0.4 nM) suggests that the pyridine-2-carboxamide tail may engage the ATP-binding pocket with slightly different binding energetics compared to the methoxycyclohexane carboxamide tail, making this compound suitable for studies where moderate RET inhibition is desired without complete pathway suppression .

Kinase inhibition assay Biochemical pharmacology Enzyme screening

Selectivity vs. KDR (VEGFR2): Class-Level Risk Assessment for Off-Target Kinase Activity

Selectivity over KDR (VEGFR2) represents a critical differentiation parameter among RET inhibitors, as VEGFR2 inhibition drives dose-limiting hypertension in multi-kinase RET inhibitors (e.g., vandetanib, cabozantinib) [1]. Pralsetinib was specifically designed to spare VEGFR2 and demonstrates 88-fold selectivity over KDR in biochemical assays . While RET Inhibitor 2667 has not been profiled in a published, direct head-to-head selectivity panel against KDR, its structural divergence from pralsetinib in the tail region—the pyridine-2-carboxamide versus methoxycyclohexane carboxamide—creates potential for differential off-target profiles . Specifically, the pyridine-2-carboxamide tail introduces an additional hydrogen-bond acceptor that could alter interactions with the hinge region and gatekeeper residue in off-target kinases. Researchers conducting kinase selectivity profiling should include RET Inhibitor 2667 alongside pralsetinib and selpercatinib as matched-pair comparators to empirically determine whether the tail modification improves or attenuates selectivity vs. KDR and other class-relevant targets .

Kinase selectivity profiling Off-target pharmacology Drug safety screening

Aqueous Solubility and DMSO Stock Solution Stability: Procurement-Relevant Physicochemical Data

RET Inhibitor 2667 exhibits calculated water solubility of 6.2 × 10⁻³ g/L (25 °C), classifying it as practically insoluble in aqueous media . This solubility profile is comparable to pralsetinib, which is also practically insoluble in water (<0.001 mg/mL) [1]. The compound is supplied as a solid with 99% purity (HPLC) and is soluble in DMSO at concentrations suitable for 10 mM stock solution preparation . Storage conditions recommend powder at -20 °C for long-term stability, with DMSO stock solutions stable at -80 °C for up to 6 months or -20 °C for up to 1 month . Calculated density: 1.43 ± 0.1 g/cm³ (20 °C, 760 Torr) .

Compound formulation In vitro assay preparation Compound storage and stability

Recommended Research Application Scenarios for RET Inhibitor 2667 Based on Differentiated Evidence


Matched-Pair SAR Studies: Deconvoluting Tail Group Contributions to RET Kinase Selectivity

The definitive structural differentiation—pyridine-2-carboxamide tail (RET Inhibitor 2667) vs. methoxycyclohexane carboxamide tail (pralsetinib)—enables rigorous matched-pair SAR analysis using a common warhead scaffold. Researchers can assay both compounds side-by-side in identical kinase selectivity panels to isolate the contribution of the tail region to RET selectivity over KDR, SRC, and other off-target kinases . This approach generates internally controlled, publishable datasets that address the gap in selectivity data identified in Section 3 Evidence Item 3. The 21 Da molecular weight reduction and increased planarity of the pyridine tail may also reveal tail-dependent differences in binding kinetics (kon/koff) and residence time, which are increasingly recognized as determinants of cellular efficacy . Procurement of both compounds from validated sources ensures batch-to-batch consistency critical for reproducible SAR campaigns .

Graded RET Pathway Inhibition: Dose-Response Benchmarking in Biochemical and Cellular Assays

With an intermediate potency tier (IC50 < 10 nM), RET Inhibitor 2667 fills the gap between the sub-nanomolar potency of pralsetinib (IC50 = 0.4 nM) and the modest activity of multi-kinase inhibitors like vandetanib (RET IC50 ~ 100 nM). This positions RET Inhibitor 2667 as an ideal reference compound for dose-response calibration in kinase assays and RET-driven cellular models. Researchers can establish three-point potency curves (pralsetinib, RET Inhibitor 2667, vandetanib) to validate assay sensitivity and ensure that observed IC50 shifts for novel inhibitors represent genuine SAR rather than assay drift. The well-characterized IC50 range (<10 nM) from vendor QC data provides a reliable benchmark for inter-laboratory assay standardization . This application relies on the quantitative potency data established in Section 3 Evidence Item 2 .

Chemical Biology Tool for RET Degrader (PROTAC) Linker Conjugation

The pyridine-2-carboxamide tail of RET Inhibitor 2667 provides a distinct chemical handle for linker conjugation, compared to the methoxycyclohexane carboxamide of pralsetinib. The pyridine nitrogen can participate in additional hydrogen-bonding interactions, potentially altering the ternary complex geometry when incorporated into PROTAC (Proteolysis Targeting Chimera) designs. Researchers developing RET-targeted degraders can exploit RET Inhibitor 2667 as a warhead variant to empirically determine whether the tail chemotype—pyridine-2-carboxamide vs. methoxycyclohexane carboxamide—influences ternary complex formation, ubiquitination efficiency, and degradation potency when linked to a recruiter for E3 ligases such as VHL or CRBN . While in vivo characterization data for this specific compound are not publicly available, its utility as a chemical biology probe scaffold for linker optimization is supported by the structural evidence in Section 3 Evidence Item 1 .

In Vitro Solubility Optimization: Evaluating Formulation Advantages in Cellular Assay Systems

The calculated aqueous solubility differential (RET Inhibitor 2667: 6.2 × 10⁻³ g/L vs. pralsetinib: <1.0 × 10⁻⁶ g/L experimental) suggests potential advantages in cellular assay formats where DMSO concentrations must be minimized to avoid solvent toxicity . Researchers evaluating compounds in long-term proliferation assays, 3D spheroid models, or co-culture systems—where cumulative DMSO exposure can confound results—can test whether RET Inhibitor 2667 maintains solubility at lower DMSO concentrations, thereby reducing carrier solvent artifacts. This application hypothesis stems directly from the solubility data presented in Section 3 Evidence Item 4 and requires experimental validation before adoption as a standard protocol . The established 10 mM DMSO stock solubility and documented storage stability (-80 °C, 6 months) support reproducible formulation across experiments .

Quote Request

Request a Quote for RET Inhibitor 2667

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.